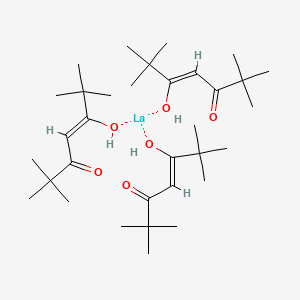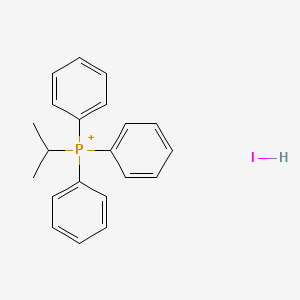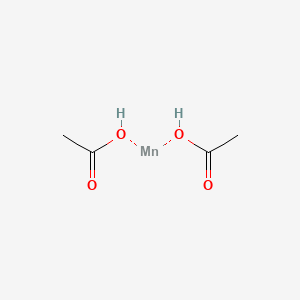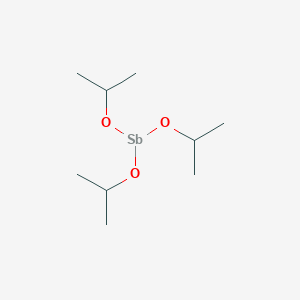
Antimony(III) isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony(III) isopropoxide, also known as antimony triisopropoxide, is a chemical compound with the molecular formula Sb(OCH(CH₃)₂)₃. It consists of an antimony atom bonded to three isopropoxy (i.e., isopropyl) groups. The compound has a molecular weight of 299.02 g/mol and is commonly used as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes::
- Antimony(III) isopropoxide can be synthesized directly by reacting antimony trichloride (SbCl₃) with isopropanol (CH₃CHOHCH₃) in the presence of a base (such as sodium hydroxide or potassium hydroxide). The reaction proceeds as follows:
Direct Synthesis: SbCl3+3(CH3CHOHCH3)→Sb(OCH(CH3)2)3+3HCl
- Industrial production methods typically involve large-scale reactions using antimony trichloride and isopropanol under controlled conditions.
Chemical Reactions Analysis
Antimony(III) isopropoxide participates in various chemical reactions:
- It reacts with water to form antimony hydroxide and isopropanol:
Hydrolysis: Sb(OCH(CH3)2)3+3H2O→Sb(OH)3+3(CH3CHOHCH3)
Oxidation: Under certain conditions, it can undergo oxidation reactions.
Substitution: The isopropoxy ligands can be replaced by other ligands (e.g., alkoxides, halides) in substitution reactions.
Common reagents include bases, acids, and other metal compounds. The major products depend on the specific reaction conditions.
Scientific Research Applications
Antimony(III) isopropoxide finds applications in:
Catalysis: It serves as a Lewis acid catalyst in organic transformations.
Polymerization: Used in the synthesis of polymers and resins.
Materials Science: Employed in sol-gel processes for thin films and coatings.
Mechanism of Action
The exact mechanism by which antimony(III) isopropoxide exerts its effects depends on the specific reaction. As a catalyst, it facilitates bond formation and rearrangement in chemical reactions.
Comparison with Similar Compounds
Antimony(III) Ethoxide: Similar to antimony(III) isopropoxide but with ethoxy ligands (C₂H₅O).
Antimony(III) Methoxide: Similar compound with methoxy ligands (CH₃O).
This compound stands out due to its unique combination of properties and reactivity.
Properties
Molecular Formula |
C9H21O3Sb |
|---|---|
Molecular Weight |
299.02 g/mol |
IUPAC Name |
tripropan-2-yl stiborite |
InChI |
InChI=1S/3C3H7O.Sb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
HYPTXUAFIRUIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Sb](OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
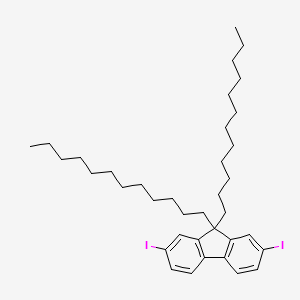





![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)


